An In-depth Technical Guide to 4-(Trifluoromethyl)benzhydrol (CAS 395-23-3)
An In-depth Technical Guide to 4-(Trifluoromethyl)benzhydrol (CAS 395-23-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzhydrol is a fluorinated organic compound with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl (-CF3) group, a key pharmacophore, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of 4-(Trifluoromethyl)benzhydrol, along with detailed experimental protocols.
Physicochemical Properties
The key physical and chemical properties of 4-(Trifluoromethyl)benzhydrol are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 395-23-3 | [2] |
| Molecular Formula | C₁₄H₁₁F₃O | [2] |
| Molecular Weight | 252.24 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 59-61 °C | [2] |
| Boiling Point | 122-124 °C at 0.4 torr | [2] |
| Synonyms | Phenyl[4-(trifluoromethyl)phenyl]methanol, 4-[Hydroxy(phenyl)methyl]benzotrifluoride, Phenyl 4-(trifluoromethyl)phenyl carbinol | [1] |
Spectral Data
Infrared (IR) Spectroscopy
An infrared spectrum for 4-(Trifluoromethyl)benzhydrol is available in the NIST WebBook.[3] Key expected absorptions include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
-
C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks typically appearing below 3000 cm⁻¹.
-
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-O stretch: A strong band in the 1000-1250 cm⁻¹ region.
-
C-F stretch: Strong, characteristic bands for the trifluoromethyl group, typically in the 1000-1400 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific spectrum for 4-(Trifluoromethyl)benzhydrol was not found, predicted chemical shifts for a similar benzhydrol structure suggest the following:[4]
-
¹H NMR:
-
Aromatic protons would appear as multiplets in the range of 7.2-7.6 ppm.
-
The benzylic proton (CH-OH) would likely appear as a singlet or doublet (if coupled to the hydroxyl proton) around 5.8 ppm.
-
The hydroxyl proton (OH) would be a broad singlet, and its chemical shift would be concentration-dependent. This peak would disappear upon D₂O exchange.
-
-
¹³C NMR:
-
Aromatic carbons would resonate in the 125-145 ppm region. The carbon bearing the trifluoromethyl group would show a quartet due to C-F coupling.
-
The benzylic carbon (CH-OH) would appear around 75-80 ppm.
-
The trifluoromethyl carbon would be observed as a quartet in a region characteristic for CF₃ groups.
-
Mass Spectrometry (MS)
A mass spectrum for 4-(Trifluoromethyl)benzhydrol was not explicitly found. However, electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z 252. Common fragmentation patterns would include the loss of a water molecule (M-18), loss of the trifluoromethyl group (M-69), and cleavage to form benzoyl or trifluoromethylbenzoyl cations.
Synthesis
4-(Trifluoromethyl)benzhydrol can be synthesized through two primary routes: the reduction of 4-(trifluoromethyl)benzophenone or the Grignard reaction between a suitable Grignard reagent and an aldehyde.
Experimental Protocol 1: Reduction of 4-(Trifluoromethyl)benzophenone with Sodium Borohydride
This protocol is adapted from a general procedure for the reduction of benzophenone.[5][6]
Reaction Scheme:
Materials:
-
4-(Trifluoromethyl)benzophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Dichloromethane or Diethyl ether
-
Anhydrous sodium sulfate
-
Erlenmeyer flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 5.0 g of 4-(trifluoromethyl)benzophenone in 50 mL of methanol. Gentle warming may be required to achieve complete dissolution.
-
Cool the solution to room temperature.
-
In a separate small beaker, prepare a solution of 1.0 g of sodium borohydride in 10 mL of cold water.
-
Slowly add the sodium borohydride solution dropwise to the stirred solution of 4-(trifluoromethyl)benzophenone over 15-20 minutes. The reaction is exothermic.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add 30 mL of water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with three 30 mL portions of dichloromethane or diethyl ether.
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 4-(Trifluoromethyl)benzhydrol can be purified by recrystallization.[7][8]
-
Dissolve the crude product in a minimum amount of hot solvent (e.g., a mixture of hexanes and ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Experimental Protocol 2: Grignard Reaction of Phenylmagnesium Bromide with 4-(Trifluoromethyl)benzaldehyde
This protocol is adapted from a general procedure for Grignard reactions.[9][10]
Reaction Workflow:
References
- 1. CAS 395-23-3: 4-(trifluoromethyl)benzhydrol | CymitQuimica [cymitquimica.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. Benzhydrol, 4-trifluoromethyl-, [webbook.nist.gov]
- 4. Solved NMR spectroscopy Note that the 1H-NMR of the | Chegg.com [chegg.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. studylib.net [studylib.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
